(16E)-3-methoxy-16-[(1-propyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-trien-17-one
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Overview
Description
3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound with a unique structure that combines a cyclopenta[a]phenanthrene core with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alcohols.
Scientific Research Applications
3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share the pyrazole moiety and have similar biological activities.
Imidazole Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in various medicinal applications.
Uniqueness
What sets 3-METHOXY-13-METHYL-16-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE apart is its unique combination of a cyclopenta[a]phenanthrene core with a pyrazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H32N2O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(16E)-3-methoxy-13-methyl-16-[(2-propylpyrazol-3-yl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C26H32N2O2/c1-4-13-28-19(10-12-27-28)14-18-16-24-23-7-5-17-15-20(30-3)6-8-21(17)22(23)9-11-26(24,2)25(18)29/h6,8,10,12,14-15,22-24H,4-5,7,9,11,13,16H2,1-3H3/b18-14+ |
InChI Key |
JCOSBAWMYWWBFV-NBVRZTHBSA-N |
Isomeric SMILES |
CCCN1C(=CC=N1)/C=C/2\CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC |
Canonical SMILES |
CCCN1C(=CC=N1)C=C2CC3C4CCC5=C(C4CCC3(C2=O)C)C=CC(=C5)OC |
Origin of Product |
United States |
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